2'-Deoxycytidine 3'-monophosphate ammonium salt
Overview
Description
"2'-Deoxycytidine 3'-monophosphate ammonium salt" is a nucleotide involved in various biochemical processes, including DNA synthesis and repair. It serves as a monomer in the DNA structure, providing a framework for understanding its synthesis, molecular structure, reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 2'-Deoxycytidine 3'-monophosphate ammonium salt can be approached through enzymatic methods, offering a sustainable alternative to traditional chemical synthesis. These methods involve phosphoribosyltransferases (PRTs) as biocatalysts, which facilitate the synthesis of nucleoside-5'-monophosphates (NMPs), including 2'-Deoxycytidine 3'-monophosphate. The process involves several enzymatic steps that convert 2'-Deoxycytidine to its monophosphate form, highlighting the efficiency and specificity of enzymes in nucleotide synthesis (Arco & Fernández‐Lucas, 2017).
Scientific Research Applications
Fluorescent Labeling of DNA : The synthesis of 2′-deoxycytidine and its triphosphate-bearing fluorophore enables environment-sensitive fluorescent labeling of DNA. This technique is potentially useful for sensing protein-DNA interactions in various environments (Kuba, Pohl, & Hocek, 2018).
Synthesis of Radioactive Compounds : Radioactive 5-Methyl-2′-Deoxycytidine 5′-monophosphates have been synthesized using a 32P-postlabeling procedure, providing valuable compounds for biological and biochemical experiments (Vilpo & Vilpo, 1989).
Cancer Chemotherapy : Iododeoxycytidylic acid, when complexed with polycations, can localize iodine into tumor DNA without increasing it in normal tissue. This has potential benefits for cancer chemotherapy (Woodman, 1968).
DNA Demethylation Monitoring : Optimal HPLC separation conditions for 2'-deoxycytidine-5'-monophosphate in DNA demethylation monitoring have been established, which is crucial for studies in genetic epigenetics (Havliš et al., 2001).
Study of Molecular Configuration : The crystal structure of 2'-deoxycytidine hemidihydrogenphosphate reveals unique molecular configurations, crucial for understanding nucleic acid structure and function (Jaskólski et al., 1994).
Synthesis of Nucleoside Tetraphosphates : An efficient three-step synthetic strategy has been developed to synthesize pyrimidine specific 2′-deoxynucleoside-5′-tetraphosphates, which are important in various biochemical processes (Kore et al., 2012).
Nucleotide Complex Formation : Studies have shown that 2'-deoxycytidine 5'-monophosphate can form mixed metal ion nucleotide complexes with metal ions, indicating its potential in bioinorganic chemistry (Song et al., 1995).
Drug Interactions and Antiviral Activity : The phosphorylation of lamivudine, an antiviral drug, is significantly inhibited by deoxycytidine, impacting its antiviral activity. This is vital for understanding drug interactions and efficacy (Kewn et al., 1997).
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3/t5-,6+,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYSBTEURORB-OERIEOFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxycytidine 3'-monophosphate ammonium salt | |
CAS RN |
102783-50-6 | |
Record name | 3′-Cytidylic acid, 2′-deoxy-, diammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102783-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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